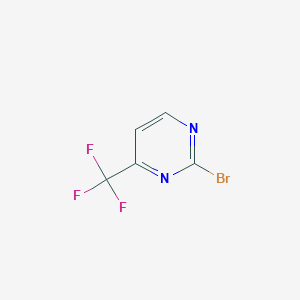

3-Bromo-6-methoxy-2,4-dimethylpyridine

Vue d'ensemble

Description

The compound 3-Bromo-6-methoxy-2,4-dimethylpyridine is a brominated and methoxylated pyridine derivative. It is structurally related to various compounds that have been synthesized and studied for their potential applications in medicinal chemistry and materials science. For instance, similar compounds have been investigated for their roles as intermediates in the synthesis of receptor antagonists , as well as their incorporation into cyclometalated iridium(III) complexes with interesting photophysical properties .

Synthesis Analysis

The synthesis of related bromo-methoxy-methylpyridine derivatives involves multiple steps, including regioselective methoxylation, bromination, and nucleophilic substitution reactions. For example, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a structurally similar compound, was achieved through a sequence of reactions starting from methyl 2,6-dichloropyridine-3-carboxylate, followed by selective methoxylation, bromination, and amination to yield the final product . These methods highlight the importance of regioselectivity and the use of protective groups in the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of 3-Bromo-6-methoxy-2,4-dimethylpyridine would be expected to exhibit features common to brominated aromatic compounds, such as intramolecular hydrogen bonding, which can influence the compound's reactivity and physical properties. For instance, intramolecular C–H···Cl hydrogen bonds were observed in the structures of related iridium(III) complexes . Such noncovalent interactions are crucial in determining the molecular conformation and stability of the compound.

Chemical Reactions Analysis

The reactivity of brominated pyridine derivatives is significantly influenced by the presence of substituents, which can direct further chemical transformations. For example, the nitration of 3-bromo-5-methoxypyridine-N-oxide resulted in the formation of a 6-nitro derivative, demonstrating the directive influence of substituents on the pyridine ring . Similarly, the presence of a bromo group can affect the rotational barriers in related compounds, as seen in the study of bromine-substituted fluorenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-6-methoxy-2,4-dimethylpyridine would be influenced by its functional groups. Brominated aromatic compounds often exhibit unique spectroscopic features due to their heavy atom effect, which can lead to phosphorescence, as observed in cyclometalated iridium(III) complexes . Additionally, the presence of bromine can facilitate nonclassical noncovalent interactions, as seen in the crystal structure of a dibrominated pyridinium salt . The hydrogen bonding capability of the hydroxy group in related compounds, such as 3-bromo-5-hydroxy-2,6-dimethylpyridine, has been studied, revealing strong asymmetric hydrogen bonding that affects the vibrational spectra .

Applications De Recherche Scientifique

Antioxidant Properties

- Synthesis and Antioxidant Activity : The synthesis and study of a series of compounds including 2,4-dimethyl-3-pyridinols and their derivatives, with a focus on their antioxidant properties, have been reported. The study discusses the general synthetic strategy and the reactivity of these compounds toward peroxyl radicals, highlighting their potential as effective antioxidants (Wijtmans et al., 2004).

Synthesis of Derivatives

- Synthesis of Halogenated Derivatives : Research on the synthesis of various halogenated derivatives, including 3-bromo-5-hydroxy-2,6-dimethylpyridine, provides insights into the structural and spectroscopic aspects of hydrogen bonding in these compounds. The study examines the crystal structures and vibrational features, contributing to a better understanding of hydrogen bonding in halogenated pyridines (Hanuza et al., 1997).

Propriétés

IUPAC Name |

3-bromo-6-methoxy-2,4-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-5-4-7(11-3)10-6(2)8(5)9/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZDHVOMPLABLPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1Br)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10459808 | |

| Record name | 3-Bromo-6-methoxy-2,4-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10459808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-6-methoxy-2,4-dimethylpyridine | |

CAS RN |

819069-57-3 | |

| Record name | 3-Bromo-6-methoxy-2,4-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10459808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1279422.png)

![2-(2H-Benzo[D][1,2,3]triazol-2-YL)ethanamine](/img/structure/B1279423.png)

![Benzo[b]thiophene-3-carbonitrile](/img/structure/B1279438.png)